3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide
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Overview
Description
3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide is a complex organic compound that features a pyrimidine ring structure. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of magnesium oxide nanoparticles as a catalyst, which has been shown to be effective in synthesizing similar pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the aforementioned reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit receptor tyrosine kinases, which play a role in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: Another class of compounds with similar synthetic routes and biological activities.
Uniqueness
3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to undergo various transformations makes it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C13H12N6O2 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide |
InChI |
InChI=1S/C13H12N6O2/c1-9(20)10(8-18-12-14-4-2-5-15-12)11(21)19-13-16-6-3-7-17-13/h2-8,20H,1H3,(H,16,17,19,21) |
InChI Key |
HZUOPOLLEPRTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C=NC1=NC=CC=N1)C(=O)NC2=NC=CC=N2)O |
Origin of Product |
United States |
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